molecular formula C14H15NO3 B13941536 6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid

6-(Dimethylamino)-4-methoxy-2-naphthalenecarboxylic acid

Cat. No.: B13941536
M. Wt: 245.27 g/mol
InChI Key: ZEMJPMVEEXRKON-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a carboxylic acid group at the second position, a dimethylamino group at the sixth position, and a methoxy group at the fourth position on the naphthalene ring. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- can be achieved through several synthetic routes. One common method involves the nitration of 2-naphthoic acid followed by reduction and subsequent substitution reactions. The nitration of 2-naphthoic acid typically uses concentrated nitric acid and sulfuric acid as reagents. The resulting nitro compound is then reduced to the corresponding amine using reducing agents such as iron and hydrochloric acid. Finally, the dimethylamino group is introduced through a substitution reaction using dimethylamine, and the methoxy group is introduced using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of reagents and conditions in industrial settings is optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenemethanol or naphthaldehyde derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-hydroxy-
  • 2-Naphthalenecarboxylic acid, 6-(diethylamino)-4-methoxy-
  • 2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-ethoxy-

Uniqueness

2-Naphthalenecarboxylic acid, 6-(dimethylamino)-4-methoxy- is unique due to the specific combination of functional groups on the naphthalene ring. The presence of both dimethylamino and methoxy groups provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

6-(dimethylamino)-4-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(16)17)7-13(18-3)12(9)8-11/h4-8H,1-3H3,(H,16,17)

InChI Key

ZEMJPMVEEXRKON-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)O)OC

Origin of Product

United States

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